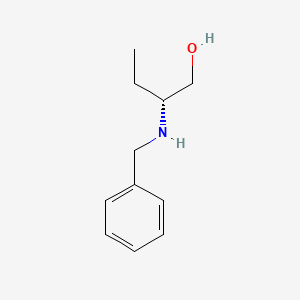![molecular formula C12H17BrClNO B2918089 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride CAS No. 2377035-88-4](/img/structure/B2918089.png)
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride” is a chemical compound with the IUPAC name 4-(3-bromobenzyl)piperidin-4-ol hydrochloride . It has a molecular weight of 306.63 and 292.6 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 306.63 and 292.6 . More detailed physical and chemical properties can be found in its Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique
Pharmacological Applications
Ohmefentanyl and Its Stereoisomers Chemistry and Pharmacology
Ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, showcases the significance of stereochemistry in pharmacological activity. Research highlights the variation in biological properties among cis-stereoisomers, offering a foundation for exploring the molecular interactions with opioid receptors. This suggests potential applications in designing novel analgesics or investigating receptor binding mechanisms (Brine et al., 1997).
Environmental Toxicology
Occurrence and Toxicity of Antimicrobial Triclosan and By-products
Studies on triclosan, an antimicrobial agent found in numerous consumer products, demonstrate the environmental persistence and potential toxicity of chlorinated phenols, which share structural similarities with the bromophenyl group in the compound of interest. These findings highlight concerns over environmental accumulation and the need for assessing the impact of related compounds on ecosystems and human health (Bedoux et al., 2012).
Organic Chemistry and Synthesis
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
This research presents a synthesis method relevant to creating intermediates for pharmaceuticals, demonstrating the utility of halogenated compounds in organic synthesis. The methodologies for bromination and functional group manipulation offer insights into synthesizing structurally related compounds, potentially including "4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride" (Qiu et al., 2009).
Analytical Chemistry
Fluorescent Chemosensors Based on 4-methyl-2,6-diformylphenol
Research on chemosensors utilizing 4-methyl-2,6-diformylphenol for detecting various analytes, including metal ions and neutral molecules, exemplifies the broad applicability of functionalized phenols in analytical chemistry. Such studies may inspire the development of sensors or diagnostic tools based on the chemical structure of interest (Roy, 2021).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety and hazard information, it’s recommended to refer to its MSDS .
Propriétés
IUPAC Name |
4-[(3-bromophenyl)methyl]piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWRYWZNKPNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

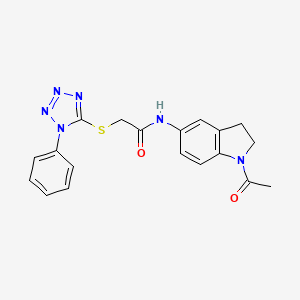
![2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2918007.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2918008.png)
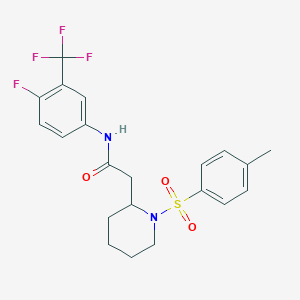
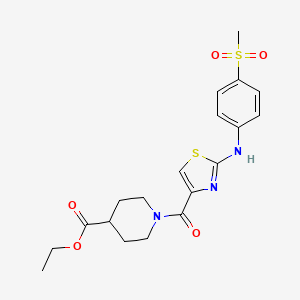
![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)
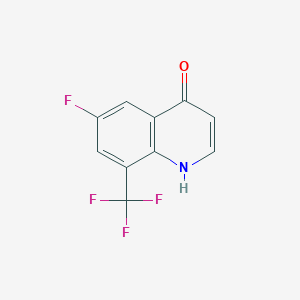
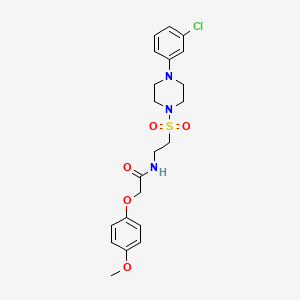
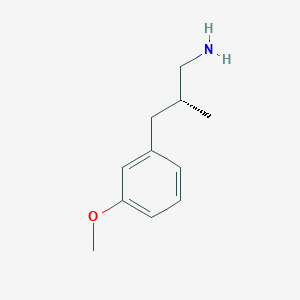
![6-Chloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2918022.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2918026.png)
![2-amino-N-(3-propan-2-yloxypropyl)-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2918027.png)
